molecular formula C12H21NO3 B153126 Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 346593-03-1

Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B153126
CAS No.: 346593-03-1
M. Wt: 227.3 g/mol
InChI Key: DFWLCLMWDGTEHR-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate is not well-studied. As a piperidine derivative, it may have biological activity, but specific details are not available .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Properties

IUPAC Name

tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWLCLMWDGTEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346593-03-1
Record name tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate
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